2-chloro-1-(1H-pyrrol-2-yl)ethanone
Overview
Description
“2-chloro-1-(1H-pyrrol-2-yl)ethanone” is a pyrrole compound with a molecular formula of C6H6ClNO and a molecular weight of 143.57 . It is also known as “2-acetylpyrrole” and is used in the flavoring of coffee, tea, hazelnut, and nuts .
Synthesis Analysis
The synthesis of “2-chloro-1-(1H-pyrrol-2-yl)ethanone” involves the reaction of pyrrole with chloroacetyl chloride . The reaction has been documented in various literature .Molecular Structure Analysis
The molecular structure of “2-chloro-1-(1H-pyrrol-2-yl)ethanone” consists of a five-membered heterocyclic ring with two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for the compound is 1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 .Physical And Chemical Properties Analysis
“2-chloro-1-(1H-pyrrol-2-yl)ethanone” has a density of 1.297g/cm3, a boiling point of 274.9ºC at 760mmHg, and a flash point of 120.1ºC . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Organic Electronics
2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used in the field of organic electronics . The diketopyrrolopyrrole (DPP) unit, which is a building block in many organic electronic devices, can be synthesized using this compound . These DPP-based small molecules have been used as active layers in organic field effect transistors, showing balanced charge transport properties .
Solubility Modulation
The solubility of organic semiconductors can be modulated by realizing asymmetric DPP derivatives, where the molecular structure is extended in just one direction . 2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used to synthesize these asymmetric DPP derivatives .
Hydrogen Bonding in Crystal Structures
2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used to study hydrogen bonding in crystal structures . The crystal and molecular structure of this compound was determined by single crystal X-ray diffraction . Despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Synthesis of Bioactive Alkaloids
Pyrrole ring, which is a building element in many natural products such as hem, chlorophylls, and bioactive alkaloids, can be synthesized using 2-chloro-1-(1H-pyrrol-2-yl)ethanone .
Cytotoxic Activity
Derivatives of 2-chloro-1-(1H-pyrrol-2-yl)ethanone have shown good cytotoxic activity against some cancer cell lines .
Material Chemistry
2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used in the field of material chemistry . The DPP unit, synthesized using this compound, is widely employed in the field of material chemistry .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLFQDHVIUYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292286 | |
Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53391-62-1 | |
Record name | 53391-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloroacetyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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